molecular formula C7H3Cl2IO2 B103694 3,5-dichloro-2-iodo-benzoic Acid CAS No. 15396-37-9

3,5-dichloro-2-iodo-benzoic Acid

Cat. No.: B103694
CAS No.: 15396-37-9
M. Wt: 316.9 g/mol
InChI Key: DJTJHMZDOREVFA-UHFFFAOYSA-N
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Description

Intedanib, also known as Nintedanib, is a small molecule tyrosine kinase inhibitor. It is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer. Intedanib works by inhibiting multiple signaling pathways involved in angiogenesis and fibrosis, making it a valuable therapeutic agent in managing these conditions .

Scientific Research Applications

Intedanib has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying tyrosine kinase inhibitors.

    Biology: Intedanib is used to study cellular signaling pathways and their role in diseases.

    Medicine: It is a therapeutic agent for idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer.

    Industry: Intedanib is used in the development of new drugs and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Intedanib involves several key steps:

    Condensation Reaction: 4-(R acetate-2-yl)-3-nitrobenzoate is reacted with trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate.

    Substitution Reaction: The compound obtained from the condensation reaction is then reacted with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent to generate (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate.

    Reduction and Cyclization Reactions: Sequential reduction and cyclization reactions are carried out to prepare Intedanib

Industrial Production Methods: The industrial production of Intedanib follows the same synthetic route but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Intedanib undergoes various chemical reactions, including:

    Oxidation: Intedanib can be oxidized to form different metabolites.

    Reduction: Reduction reactions are involved in its synthesis.

    Substitution: Substitution reactions are crucial in the formation of its intermediate compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acid-binding agents like triethylamine are commonly used.

Major Products Formed: The major products formed from these reactions include various intermediates and the final compound, Intedanib .

Mechanism of Action

Intedanib exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. By blocking these receptors, Intedanib prevents the activation of downstream signaling pathways that promote angiogenesis and fibrosis. This inhibition leads to reduced fibroblast proliferation, migration, and transformation, ultimately slowing disease progression .

Comparison with Similar Compounds

    Pirfenidone: Another antifibrotic agent used for idiopathic pulmonary fibrosis.

    Masatinib: A tyrosine kinase inhibitor used in various cancers.

    Selonsertib: An investigational drug for fibrotic diseases.

Comparison:

Intedanib stands out due to its multi-targeted approach, making it effective in treating a range of fibrotic and cancerous conditions.

Properties

IUPAC Name

3,5-dichloro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTJHMZDOREVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397194
Record name 3,5-dichloro-2-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15396-37-9
Record name 3,5-Dichloro-2-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15396-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dichloro-2-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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